1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-4-13-30-21-14-20(23-15(2)24-21)25-16-9-11-17(12-10-16)26-22(28)27-18-7-5-6-8-19(18)29-3/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXSETZVNLQLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, with the CAS number 946273-66-1, is an organic compound that belongs to the class of ureas. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is , with a molecular weight of 407.5 g/mol. The structure features a methoxy group, a pyrimidine moiety, and a urea linkage, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O3 |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 946273-66-1 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyaniline with a suitable isocyanate derivative of the pyrimidine component. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.
The mechanism by which 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways.
- Receptor Modulation : It may interact with receptors to modulate their activity, potentially altering cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound has potential applications in treating various diseases, including:
- Cancer : Due to its ability to inhibit certain enzymes involved in tumor growth.
- Inflammatory Conditions : Its anti-inflammatory properties may provide therapeutic benefits in managing conditions like arthritis.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that 1-(2-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea effectively inhibited the activity of a specific kinase involved in cancer progression, showing promise as a lead compound for cancer therapeutics.
- Receptor Binding Assays : Binding affinity studies revealed that this compound has a significant affinity for certain receptors implicated in inflammatory responses, suggesting its potential as an anti-inflammatory agent.
- Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates in treated subjects compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea/Pyrimidine Moieties
- Compound from : The compound 1-{4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-6-(trifluoromethyl)phenyl]urea shares a urea backbone and pyrimidine-based substituent. Key differences include: Pyrimidine Substitution: The target compound has a 2-methyl-6-propoxypyrimidin-4-yl group, whereas the analog in features a furopyrimidine core with a 4-methoxyphenyl substituent. Urea Substituents: The trifluoromethyl and fluorine groups in the analog () likely enhance lipophilicity and metabolic stability compared to the 2-methoxyphenyl group in the target compound .
Piperazine-Based Analogues (HBK Series, )
The HBK compounds (e.g., HBK14–HBK19) share a 2-methoxyphenylpiperazine scaffold but lack the urea-pyrimidine architecture. Notable contrasts include:
- Pharmacophore Diversity : The HBK series prioritizes piperazine-based CNS targeting (e.g., serotonin/dopamine modulation), while the urea-pyrimidine structure suggests kinase or nucleotide-binding affinity.
- Substituent Effects: Chloro (HBK15) or trimethylphenoxy (HBK18–19) groups in HBK compounds influence solubility and receptor selectivity, whereas the target compound’s propoxy and methyl groups on pyrimidine may optimize steric and electronic interactions with enzymes .
Hydrogen Bonding and Crystallography ()
- SHELX Refinement : The target compound’s crystallographic data (if available) would rely on software like SHELXL for small-molecule refinement. Hydrogen-bonding patterns, critical for stability and solubility, can be analyzed using graph-set theory (), contrasting with simpler HBK analogs that lack extended hydrogen-bonding networks due to fewer polar groups .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Pyrimidine vs.
- Substituent Optimization : The propoxy group in the target compound may enhance membrane permeability compared to shorter alkoxy chains (e.g., methoxy in HBK14) but could reduce aqueous solubility .
- Hydrogen-Bonding Networks : The urea moiety in the target compound enables robust hydrogen bonding, critical for protein-ligand interactions, as demonstrated in Etter’s graph-set analysis () .
Q & A
Advanced Research Question
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) in FGFR-driven cancers (e.g., with cisplatin or paclitaxel) .
- In Vivo Xenografts : Co-administer the compound (10 mg/kg, oral) with chemotherapeutics in mice bearing patient-derived tumors. Monitor tumor volume and metastasis via bioluminescence imaging .
How are computational methods integrated into optimizing this compound’s binding affinity?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Identify stable binding conformations in FGFR’s hinge region. Free energy perturbation (FEP) calculations predict ΔΔG values for substituent modifications .
- Docking Studies : Virtual screening of 500 analogs prioritizes candidates with improved hydrogen bonding to Ala564 and Lys514 .
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Advanced Research Question
- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma. Detect N-dealkylation (major metabolite) and urea hydrolysis (minor pathway) .
- DSC/TGA : Differential scanning calorimetry (DSC) confirms thermal stability up to 200°C, while thermogravimetric analysis (TGA) detects no solvent residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
